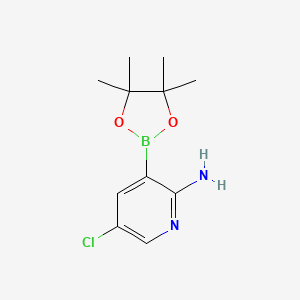![molecular formula C14H21BO4S B6148653 2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1383968-45-3](/img/no-structure.png)
2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C14H21BO4S . It is related to [4-(methanesulfonylmethyl)phenyl]methanamine and [2-(methanesulfonylmethyl)phenyl]methanamine hydrochloride , which are compounds with similar methanesulfonylmethylphenyl groups.
Molecular Structure Analysis
The molecule contains a total of 37 bonds. There are 20 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), and 1 sulfone .Physical And Chemical Properties Analysis
The compound has a molecular weight of 296.2 g/mol . It is related to [4-(methanesulfonylmethyl)phenyl]methanamine, which is a powder stored at 4°C .Wissenschaftliche Forschungsanwendungen
Drug Development: COX Inhibitors
The compound’s structure suggests potential use as a COX inhibitor, which could be explored for anti-inflammatory and analgesic drug development. Similar structures have been evaluated for their COX inhibitory and anti-inflammatory activities .
Antimicrobial Agents
Derivatives of this compound have been assessed for antimicrobial activities. Research could focus on synthesizing variants to identify potent antimicrobial agents .
Agricultural Chemistry
Similar structures have been used in the development of insecticides and could be explored for pest control applications .
Wirkmechanismus
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 8 (MAPK8) . MAPK8 is a crucial component of the MAP kinase signal transduction pathway, which plays a significant role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
It is known that the compound interacts with its target, mapk8, and potentially inhibits its activity . This interaction could lead to changes in the signal transduction pathway, affecting the cellular processes controlled by this pathway.
Biochemical Pathways
The compound’s interaction with MAPK8 affects the MAP kinase signal transduction pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to changes in gene expression and affecting cellular processes such as growth, differentiation, and apoptosis .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The result of the compound’s action would depend on its interaction with MAPK8 and the subsequent effects on the MAP kinase signal transduction pathway . By potentially inhibiting MAPK8, the compound could affect various cellular processes controlled by this pathway, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 4-(methanesulfonylmethyl)phenylboronic acid with 2,2,4,4-tetramethyl-1,3-dioxolane-5-carboxylic acid chloride in the presence of a base to form the desired product.", "Starting Materials": [ "4-(methanesulfonylmethyl)phenylboronic acid", "2,2,4,4-tetramethyl-1,3-dioxolane-5-carboxylic acid chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 4-(methanesulfonylmethyl)phenylboronic acid (1.0 equiv) and triethylamine (2.0 equiv) in dry THF.", "Step 2: Add 2,2,4,4-tetramethyl-1,3-dioxolane-5-carboxylic acid chloride (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system (e.g. hexanes/ethyl acetate) to obtain the desired product as a white solid." ] } | |
CAS-Nummer |
1383968-45-3 |
Produktname |
2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Molekularformel |
C14H21BO4S |
Molekulargewicht |
296.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



